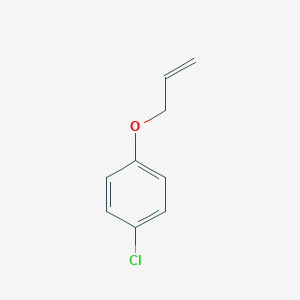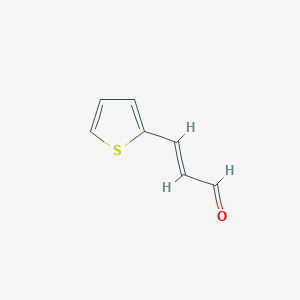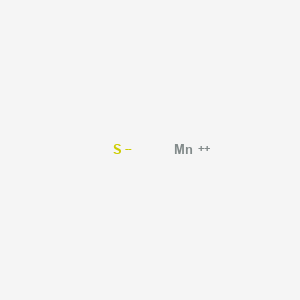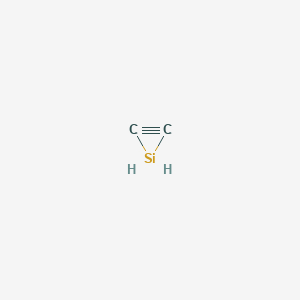
Sodium lauroyl lactylate
Descripción general
Descripción
Sodium lauroyl lactylate is a useful research compound. Its molecular formula is C18H32NaO6 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sodium Lauroyl Lactylate in Surfactant Systems : SLL, when combined with Sodium Lauroyl Glycinate (SLG), demonstrates synergistic effects in surfactant systems, enhancing surface activity, foaming properties, wetting ability, and dynamic adsorption properties. This mixed system holds promise in personal care, detergent, and cosmetic industries (Fan et al., 2022).
Application in Poultry Health : As a feed additive in poultry, this compound (LauL) was effective in reducing the severity of lesions caused by Clostridium perfringens, a pathogen for poultry. However, its efficacy in consistently reducing C. perfringens colonization in broilers varied (Lensing et al., 2010).
In Drug Analysis : While not directly involving SLL, related research on micellar electrokinetic chromatography for β-lactam antibiotics using sodium dodecyl sulfate and sodium N-lauroyl-N-methyltaurate demonstrates the potential of similar compounds in analytical chemistry (Nishi et al., 1989).
Allergenic Potential of Surfactants : Studies on the allergenic potential of various surfactants, including sodium lauroyl sarcosinate, highlight the importance of understanding the dermatological impact of these substances. Co-reactivity among different surfactants was a significant finding (Grey et al., 2016).
Lipase Catalysis in Organic Chemistry : this compound has been characterized in the context of lipase-catalyzed reactions, demonstrating its relevance in organic synthesis and characterization (Kiran & Divakar, 2002).
Effect on Skin Interactions : A study on the interactions of C12 surfactants with the skin, including sodium lauroyl isethionate, a related compound, provided insights into enzyme release and percutaneous absorption, crucial for understanding skin reactions to these substances (Gibson & Teall, 1983).
Role in Crystallization Processes : Sodium Lauroyl Isethionate, a related compound, was investigated for its crystallization and physicochemical properties, demonstrating the relevance of these compounds in material science and engineering (Jeraal et al., 2017).
Mecanismo De Acción
Target of Action
Sodium Lauroyl Lactylate (SLL) primarily targets the skin and hair . It acts as a surfactant, reducing surface tension between liquids, allowing them to mix evenly . This property makes SLL effective in removing dirt and oil from the skin and hair .
Mode of Action
SLL interacts with its targets by acting as a surfactant, which helps wash away dirt and oil from the skin . It also easily penetrates the skin, helping other ingredients to be absorbed . Furthermore, SLL exhibits distinct membrane-disruptive properties . It lies between the rapid, complete solubilizing activity of sodium dodecyl sulfate (SDS) and the more modest disruptive properties of lauric acid (LA) .
Biochemical Pathways
SLL affects the lipid bilayer of cell membranes . It interacts with the membrane, causing disruption and changes in the membrane’s morphology . The hydrolytic products of SLL, i.e., lauric acid (LA) and lactic acid (LacA), induce a greater degree of transient, reversible membrane morphological changes but ultimately less permanent membrane disruption than SLL .
Pharmacokinetics
It is known that sll is a low-risk ingredient that is safe to use on a daily basis unless a specific allergy to it exists . It is generally safe to use unless you are allergic or sensitive to lactic acid .
Result of Action
The result of SLL’s action is the removal of dirt and oil from the skin and hair, leading to a clean and refreshed feeling . It also helps other ingredients absorb into the skin, improving the texture and feel of formulas, and helps to moisturize the skin .
Action Environment
SLL is a biodegradable and bio-renewable replacement for petroleum-based surfactants . It provides rheology control and aesthetically pleasing dense, creamy foam . It is an excellent emulsifier in creams and lotions, providing an alpha-hydroxy acid benefit at lower pH . In strong acid or base conditions, it may undergo hydrolysis .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sodium lauroyl lactylate interacts with various biomolecules, particularly lipids, due to its surfactant properties . It has been found to have membrane-disruptive properties, interacting with lipid bilayers in real-time . These interactions are crucial for its role in various biochemical reactions .
Cellular Effects
This compound has several effects on cells and cellular processes. It acts as a surfactant, helping to wash away dirt and oil from the skin . As an ingredient that easily penetrates the skin, this compound can help other ingredients be absorbed . It also improves the texture and feel of products .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with lipid bilayers . It exhibits distinct membrane-disruptive properties, lying in between the rapid, complete solubilizing activity of sodium dodecyl sulfate and the more modest disruptive properties of lauric acid .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been investigated using techniques such as quartz crystal microbalance–dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS) . These studies have revealed that this compound exhibits distinct membrane-disruptive properties .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with lipid bilayers
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its surfactant properties . It helps water-based and oil-based ingredients stay mixed, improving the texture and feel of products .
Subcellular Localization
Due to its surfactant properties, it is likely to be found wherever lipid bilayers are present .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium lauroyl lactylate can be synthesized by the esterification of lauric acid with lactic acid, followed by neutralization with sodium hydroxide.", "Starting Materials": ["Lauric acid", "Lactic acid", "Sodium hydroxide"], "Reaction": [ "Mix lauric acid and lactic acid in a 1:1 molar ratio in a reaction vessel", "Add a catalytic amount of concentrated sulfuric acid to the reaction mixture", "Heat the reaction mixture to 120-130°C for 4-6 hours under reflux", "Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution", "Filter the resulting sodium lauroyl lactylate and wash with water", "Dry the product under vacuum at 60-70°C for 24 hours" ] } | |
Número CAS |
13557-75-0 |
Fórmula molecular |
C18H32NaO6 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21); |
Clave InChI |
FJXQJFNXEYSNKH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na] |
| 13557-75-0 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium Lauroyl Lactylate (SLL) interact with cell membranes, and what are the downstream effects of this interaction?
A1: SLL exhibits membrane-disrupting properties that fall between the strong solubilizing action of Sodium Dodecyl Sulfate (SDS) and the milder disruption caused by Lauric Acid (LA) []. While all three compounds share similar chain properties and critical micelle concentrations (CMC), SLL demonstrates a unique interaction profile. Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) on supported lipid bilayers (SLB) and tethered bilayer lipid membranes (tBLM) reveal that SLL causes significant but not complete membrane disruption []. In contrast, its hydrolytic products, LA and Lactic Acid (LacA), induce more transient membrane changes with less permanent disruption []. This suggests that the specific headgroup structure of SLL plays a crucial role in its membrane interaction and antimicrobial activity [].
Q2: What are the applications of SLL in drug delivery systems, and what makes it suitable for this purpose?
A2: SLL has shown promise as a component in anionic liposomes designed for delivering Manganese-based compounds for diagnostic imaging []. Research indicates that liposomes formulated with SLL as the anionic surfactant demonstrate good stability over time and maintain a homogeneous size distribution even after loading with Manganese Chloride or Manganese acetylacetonate []. This stability, coupled with the ability to encapsulate these compounds efficiently, makes SLL-based liposomes potentially suitable candidates for delivering diagnostic agents [].
Q3: Are there any studies on the synergistic effects of SLL when combined with other surfactants?
A4: Research has explored the synergistic behavior of SLL when combined with Sodium Lauroyl Glycinate (SLG) in aqueous solutions []. The study found that mixtures of SLG and SLL, at specific molar ratios, exhibit enhanced surface activity compared to either surfactant alone. Notably, a mixture with a mole fraction of SLL (αSLL) at 0.4 achieved the lowest surface tension at the critical micelle concentration (γcmc) []. This synergistic effect suggests that combining SLG and SLL could lead to improved performance in applications requiring high surface activity, such as foaming agents or emulsifiers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



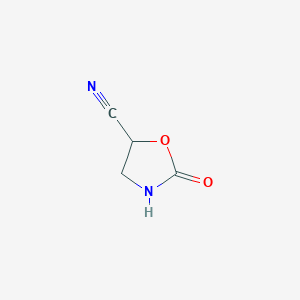

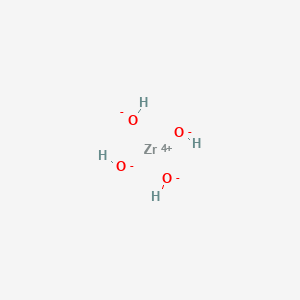

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)

